molecular formula C20H28N6O2 B2358982 8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333751-97-6

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2358982
CAS No.: 333751-97-6
M. Wt: 384.484
InChI Key: NJUCADBQMCHQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((2-(diethylamino)ethyl)amino)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been found to inhibit cdk2 , a protein kinase involved in regulating the cell cycle . This suggests that the compound may also target CDK2 or similar kinases.

Mode of Action

Based on its structural similarity to other kinase inhibitors, it is likely that it binds to the active site of its target kinase, preventing the kinase from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

If it does inhibit cdk2 or similar kinases, it would affect the cell cycle, potentially halting cell division and leading to cell death .

Pharmacokinetics

Similar compounds have been found to have good bioavailability . The compound’s pharmacokinetics would also be influenced by factors such as its solubility, stability, and metabolism.

Result of Action

The result of the compound’s action would depend on its exact targets and mode of action. If it does inhibit CDK2 or similar kinases, it could potentially halt cell division, leading to cell death . This could make it useful as a potential anticancer agent.

Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-3-methyl-7-(2-phenylethyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-4-25(5-2)14-12-21-19-22-17-16(18(27)23-20(28)24(17)3)26(19)13-11-15-9-7-6-8-10-15/h6-10H,4-5,11-14H2,1-3H3,(H,21,22)(H,23,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUCADBQMCHQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.